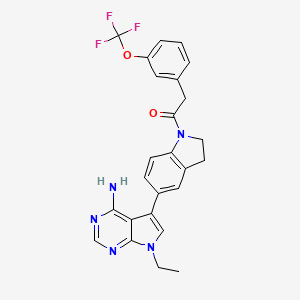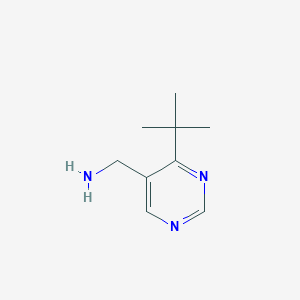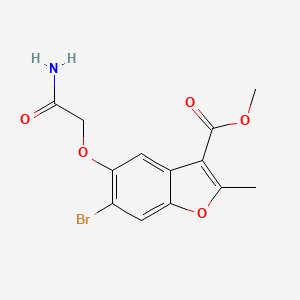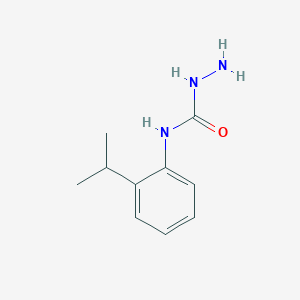
Ripk1-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ripk1-IN-7 is a potent and selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) with a Kd of 4 nM and an enzymatic IC50 of 11 nM . It exhibits excellent antimetastasis activity in the experimental B16 melanoma lung metastasis model .
Molecular Structure Analysis
Ripk1-IN-7 has a molecular weight of 481.47 and a molecular formula of C25H22F3N5O2 . It belongs to the family of RIP kinases, which consists of 7 members .Physical And Chemical Properties Analysis
Ripk1-IN-7 is a solid compound with a molecular weight of 481.47 and a molecular formula of C25H22F3N5O2 .Aplicaciones Científicas De Investigación
Immunodeficiency and Inflammatory Disorders
RIPK1 plays a critical role in immune function and its deficiency can lead to severe immunodeficiency, arthritis, and intestinal inflammation. Patients with complete RIPK1 deficiency caused by rare homozygous mutations suffer from recurrent infections, early-onset inflammatory bowel disease, and progressive polyarthritis. These findings highlight RIPK1's pivotal role in the human immune system and its potential as a therapeutic target (Cuchet-Lourenço et al., 2018).
Neurodegenerative and Inflammatory Diseases
RIPK1 inhibitors show promise as oral drugs for various human degenerative and inflammatory diseases, particularly central nervous system (CNS) pathologies. This includes conditions such as ALS, Alzheimer’s disease, Parkinson’s disease, traumatic brain injury, stroke, and lysosomal storage diseases. RIPK1's role as a key mediator of apoptotic and necrotic cell death and inflammatory pathways underscores its therapeutic potential in these conditions (Degterev, Ofengeim, & Yuan, 2019).
Cancer Research
RIPK1 is upregulated in human colorectal cancer and promotes cell proliferation in colon cancer cell lines. Its interaction with the mitochondrial Ca2+ uniporter (MCU) enhances mitochondrial Ca2+ uptake and energy metabolism, pointing to the RIPK1-MCU pathway as a target for colorectal cancer treatment (Zeng et al., 2018).
Cell Death and Inflammation
RIPK1 is a versatile kinase that regulates cell death and inflammation. Its inhibition can prevent cell death and inflammation in various disease models. Small molecule inhibitors of RIPK1 are in clinical trials for diseases like amyotrophic lateral sclerosis, psoriasis, rheumatoid arthritis, and ulcerative colitis, highlighting its importance in these conditions (Newton, 2019).
Mecanismo De Acción
RIPK1-IN-7 inhibits RIPK1, a key mediator of cell death and inflammation . The activation of RIPK1 can trigger various intracellular signaling cascades to activate transcription factors, such as nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and interferon regulatory factors (IRFs) to induce the production of inflammatory cytokines, chemokines and interferons .
Safety and Hazards
Propiedades
IUPAC Name |
1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXQUDJLJXULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ripk1-IN-7 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)



![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)
![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)
